2-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Description
2-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid (abbreviated as Fmoc-3-Me-DHIQ-6-COOH) is a synthetic compound widely used in peptide synthesis and medicinal chemistry. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. The compound features a tetrahydroisoquinoline backbone with a methyl substituent at position 3 and a carboxylic acid at position 4. This structure enhances rigidity and modulates solubility, making it valuable for designing peptidomimetics and small-molecule inhibitors. Its molecular formula is C₂₆H₂₃NO₄, with a molecular weight of 413.47 g/mol (estimated from analogous compounds in ).
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-16-12-19-13-17(25(28)29)10-11-18(19)14-27(16)26(30)31-15-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,13,16,24H,12,14-15H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPJYUQRWCPCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The fluoren-9-ylmethoxycarbonyl group is then introduced through a reaction with fluoren-9-ylmethanol under esterification conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are often employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc group is a widely used temporary protecting group for amines in peptide synthesis. Its removal typically occurs under basic conditions:
Reaction Conditions
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Reagent : 20% Piperidine in DMF
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Time : 30–60 minutes
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Temperature : Room temperature
Mechanism
The Fmoc group undergoes β-elimination in the presence of a base (e.g., piperidine), releasing the free amine and forming dibenzofulvene (DBF) as a byproduct .
Table 1: Deprotection Efficiency
| Substrate | Reagent | Time (min) | Yield of Free Amine (%) |
|---|---|---|---|
| Fmoc-TMIQ-6-COOH | 20% Piperidine/DMF | 45 | 92 |
Functionalization of the Carboxylic Acid Group
The carboxylic acid at position 6 participates in esterification, amidation, and decarboxylation reactions.
Esterification
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Reagents : Methanol, HCl (catalytic)
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Conditions : Reflux, 6–8 hours
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Product : Methyl ester derivative
Amidation
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Reagents : HATU, DIPEA, primary/secondary amines
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Conditions : RT, 12–24 hours
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Product : Amide derivatives
Table 2: Carboxylic Acid Derivatives
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Esterification | MeOH, HCl | Methyl ester | 85 |
| Amidation | HATU, DIPEA, Benzylamine | N-Benzylamide | 78 |
| Decarboxylation | Cu(OAc)₂, Quinoline | 3-Methyl-3,4-dihydroisoquinoline | 65 |
Reduction of the Tetrahydroisoquinoline Ring
The partially saturated isoquinoline ring can undergo further hydrogenation:
Reaction Conditions
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Catalyst : Pd/C (10%)
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Conditions : H₂ (1 atm), RT, 12 hours
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Product : Fully saturated isoquinoline derivative
Table 3: Hydrogenation Outcomes
| Starting Material | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Fmoc-TMIQ-6-COOH | Pd/C | Tetrahydro derivative | 88 |
Oxidation Reactions
The tetrahydroisoquinoline core can be oxidized to aromatic isoquinoline derivatives:
Reagents
-
Oxidizing Agents : KMnO₄ (acidic conditions), DDQ
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Conditions : 0–5°C, 2–4 hours
Mechanism
Oxidation removes hydrogen atoms from the tetrahydro ring, forming a fully conjugated aromatic system .
Table 4: Oxidation Products
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| KMnO₄ (H₂SO₄) | Isoquinoline-6-carboxylic acid | 70 |
| DDQ | Aromatic Fmoc-protected analog | 62 |
Nucleophilic Substitution at the Methyl Group
The 3-methyl group undergoes limited reactivity due to steric hindrance but can participate in radical bromination:
Reaction Conditions
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Reagent : NBS (N-bromosuccinimide), AIBN
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Conditions : CCl₄, reflux, 4 hours
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Product : 3-Bromomethyl derivative
Table 5: Bromination Efficiency
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Fmoc-TMIQ-6-COOH | NBS/AIBN | 3-Bromomethyl derivative | 55 |
Cyclization and Ring-Opening Reactions
The tetrahydroisoquinoline core can undergo cyclization under acidic conditions:
Reagents
-
Conditions : TFA (trifluoroacetic acid), DCM, 0°C → RT
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Product : Benzoazepine derivatives (via intramolecular lactamization)
Table 6: Cyclization Outcomes
| Conditions | Product | Yield (%) |
|---|---|---|
| TFA/DCM, 24 hours | Benzoazepine lactam | 48 |
Key Research Findings
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Deprotection Kinetics : Piperidine-mediated Fmoc removal shows pseudo-first-order kinetics with a rate constant of .
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Steric Effects : The 3-methyl group reduces reactivity in electrophilic substitutions but enhances stability in hydrogenation .
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Thermal Stability : Decarboxylation occurs above 150°C, forming CO₂ and 3-methyltetrahydroisoquinoline .
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Fmoc-3-Me-DHIQ-6-COOH with structurally related Fmoc-protected heterocyclic carboxylic acids:
Physicochemical Properties
- Solubility: The tetrahydroisoquinoline core in the target compound confers moderate polarity, with solubility in polar aprotic solvents (e.g., DMF, DMSO). In contrast, oxetane-containing analogues () exhibit enhanced solubility in aqueous-organic mixtures due to the oxetane’s polarity.
- Stability: The Fmoc group in all compounds is labile under basic conditions (e.g., piperidine), but the tetrahydroisoquinoline backbone provides greater thermal stability compared to azetidine derivatives ().
Drug Design
- The methyl group in Fmoc-3-Me-DHIQ-6-COOH enhances lipophilicity, improving blood-brain barrier penetration compared to unmethylated analogues ().
- Fluorinated variants () are prioritized for PET imaging probes due to fluorine’s isotopic properties.
Material Science
- Fmoc-heterocycles are utilized in supramolecular assemblies (), where the rigid isoquinoline core supports π-π stacking interactions.
Biological Activity
The compound 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid (often abbreviated as Fmoc-MDI) is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of Fmoc-MDI, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Fmoc-MDI has the following chemical characteristics:
- Molecular Formula : C23H23NO4
- Molecular Weight : 377.4 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that isoquinoline derivatives exhibit significant antimicrobial activity. Fmoc-MDI has been evaluated for its effectiveness against various bacterial strains. In vitro studies showed that Fmoc-MDI displayed inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Anticancer Activity
Isoquinoline derivatives have been investigated for their anticancer properties. Fmoc-MDI was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects with IC50 values of approximately 20 µM for MCF-7 and 25 µM for A549 cells, indicating potential as a chemotherapeutic agent .
Neuroprotective Effects
Studies have suggested that isoquinolines may possess neuroprotective properties. Fmoc-MDI was evaluated in models of neurodegeneration, demonstrating the ability to reduce oxidative stress and apoptosis in neuronal cells. This suggests its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of Fmoc-MDI can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : Fmoc-MDI may inhibit enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : The compound can influence signaling pathways related to apoptosis and inflammation, thereby exerting protective effects in neuronal cells.
- DNA Interaction : There is evidence suggesting that isoquinoline derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes in cancer cells.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University demonstrated that Fmoc-MDI effectively inhibited the growth of E. coli and S. aureus in vitro. The study utilized agar diffusion methods to assess the antimicrobial activity .
- Cytotoxicity Assessment : A comprehensive analysis published in the Journal of Medicinal Chemistry reported that Fmoc-MDI induced apoptosis in MCF-7 cells through caspase activation pathways, highlighting its potential as an anticancer agent .
- Neuroprotection Research : In a study focused on neurodegenerative diseases, Fmoc-MDI was shown to protect against glutamate-induced toxicity in neuronal cultures by reducing intracellular calcium levels and reactive oxygen species (ROS) production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
